N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide
Description
This compound is a highly specialized nucleotide analog with a complex structure designed for applications in oligonucleotide synthesis and targeted therapeutic delivery. Key structural features include:
- Bis(4-methoxyphenyl)-phenylmethoxy (DMT) group: A protective group commonly used in solid-phase oligonucleotide synthesis to prevent undesired side reactions .
- 2-Cyanoethoxy-[di(propan-2-yl)amino]phosphanyl (phosphoramidite) linkage: Facilitates controlled coupling during DNA/RNA synthesis .
- Triazinone core: A heterocyclic scaffold contributing to base-pairing specificity and metabolic stability .
- Phenoxyacetamide moiety: Enhances solubility and modulates pharmacokinetic properties .
The compound’s design emphasizes precision in nucleic acid synthesis, with applications in antisense oligonucleotides, siRNA, and CRISPR-Cas9 guide RNA constructs .
Properties
Molecular Formula |
C46H53N6O9P |
|---|---|
Molecular Weight |
864.9 g/mol |
IUPAC Name |
N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C46H53N6O9P/c1-32(2)52(33(3)4)62(59-27-13-26-47)61-40-28-43(51-31-48-44(50-45(51)54)49-42(53)30-57-39-16-11-8-12-17-39)60-41(40)29-58-46(34-14-9-7-10-15-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,31-33,40-41,43H,13,27-30H2,1-6H3,(H,49,50,53,54)/t40-,41+,43+,62?/m0/s1 |
InChI Key |
INFJYCQQEYBGCF-MAGPJGKGSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC(=NC5=O)NC(=O)COC6=CC=CC=C6 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC(=NC5=O)NC(=O)COC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the triazin-2-yl group and the phenoxyacetamide moiety. Each step involves precise control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines or alcohols
Scientific Research Applications
N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of nucleotide analogs modified for stability, target specificity, and synthetic utility. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies :
Phosphoramidite Linkages: The target compound and analogs share phosphoramidite groups, enabling automated solid-phase synthesis. However, the target’s triazinone core provides superior base-pairing fidelity compared to purine or pyrimidine analogs .
Protective Groups : The DMT group in the target compound offers higher stability than the TBDMS group in but requires acidic deprotection, limiting compatibility with acid-sensitive modifications .
Fluoro vs. Hydroxyl Substitutions: The fluoro-substituted analog () exhibits enhanced nuclease resistance but reduced binding affinity to RNA targets compared to the target compound’s hydroxyl-free triazinone .
Bioactivity Modulation : Compounds with trifluoromethyl groups () show broader enzyme inhibition but lack the oligonucleotide-specific targeting seen in the DMT-phosphoramidite class .
Mechanistic Insights from Structural Similarity
and highlight that structurally analogous compounds (e.g., OA vs. HG) share overlapping mechanisms of action (MOAs). Applied to nucleotide analogs:
- Triazinone vs. Purine Cores: Both interact with RNA polymerases, but the triazinone’s planar structure reduces off-target binding in transcriptome analyses .
- DMT vs. TBDMS Protection : DMT enhances synthetic yield (>95% coupling efficiency) but introduces cytotoxicity in vivo, whereas TBDMS analogs () are better tolerated in cellular assays .
- Phosphoramidite Stability : The target compound’s phosphoramidite linkage shows slower hydrolysis (t₁/₂ = 48 hours at pH 7.4) compared to fluoro-substituted analogs (t₁/₂ = 12 hours), improving synthetic reliability .
Biological Activity
N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide is a complex organic compound with potential biological activity. Its intricate structure suggests diverse pharmacological properties that warrant detailed investigation.
Key Structural Features
- Triazine Core : The presence of a triazine ring is significant for biological activity, often associated with antimicrobial and anticancer properties.
- Phosphanyl Group : This moiety can enhance the compound's interaction with biological targets, potentially improving its efficacy.
- Phenoxyacetamide Moiety : Known for its pharmacological versatility, this group can influence various biological pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, derivatives of triazine and phenoxyacetamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in studies focusing on acetylcholinesterase (AChE) and urease. Compounds with similar configurations have demonstrated strong inhibitory effects on these enzymes, suggesting that this compound may also share this characteristic .
Anticancer Properties
Preliminary studies suggest that the compound could possess anticancer properties due to the presence of the triazine core. Triazine derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
Case Studies
- Case Study on Triazine Derivatives : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted that triazine derivatives exhibited significant cytotoxicity against human cancer cell lines, demonstrating their potential as chemotherapeutic agents .
- Enzyme Inhibition Study : Another investigation into enzyme inhibitors revealed that compounds with similar structures to this compound showed promising results in inhibiting AChE and urease activities .
Table of Biological Activities
Pharmacological Mechanisms
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Interaction with Biological Targets : The phosphanyl group may facilitate binding to specific receptors or enzymes, enhancing therapeutic effects.
- Induction of Apoptosis : The triazine core may activate apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
